

Spectroscopic Data of Pseudopelletierine: A Technical Guide

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Compound of Interest

Compound Name: *Pseudopelletierine*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the alkaloid **Pseudopelletierine**. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product analysis. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below are the ^1H and ^{13}C NMR data for **Pseudopelletierine**, typically recorded in deuterated chloroform (CDCl_3).

^1H NMR Data

The ^1H NMR spectrum of **Pseudopelletierine** is characterized by its symmetry. Due to a mirror plane in the molecule, several protons are chemically equivalent, simplifying the spectrum.^[1] The N-methyl group appears as a distinct singlet, while the bridgehead protons are the most deshielded.^[1]

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity & Coupling Constants (J) [Hz]
H-1, H-5	3.36	Multiplet
N-CH ₃	2.67	Singlet
H-2 β , H-4 β	2.84	Multiplet (coupled with H-2 α , H-4 α)
H-2 α , H-4 α	2.27	Multiplet (coupled with H-2 β , H-4 β)
H-6 β , H-8 β	2.00	Multiplet
H-6 α , H-8 α	1.59	Multiplet
H-7 β	1.55	Multiplet
H-7 α	1.46	Multiplet

Note: Specific coupling constants (J values) are not explicitly detailed in the referenced literature but the coupled protons are identified.^[1]

¹³C NMR Data

The ¹³C NMR spectrum of **Pseudopelletierine** is relatively simple, showing six distinct signals due to the molecule's symmetry.^[2] The carbonyl carbon is significantly downfield, while the N-methyl carbon is found in the aliphatic region.

Carbon Assignment	Chemical Shift (δ) [ppm]
C-3	209.7
C-1, C-5	55.8
C-2, C-4	41.9
N-CH ₃	40.9
C-6, C-8	29.1
C-7	15.8

Infrared (IR) Spectroscopy

The IR spectrum of **Pseudopelletierine**, typically obtained using the KBr pellet method, displays characteristic absorption bands corresponding to its functional groups. The most prominent feature is the strong absorption from the ketone carbonyl group.

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2950 - 2850	C-H stretching (alkyl)
~1710	C=O stretching (ketone)
~1450	C-H bending (alkyl)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **Pseudopelletierine** provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak is observed at m/z 153, corresponding to its molecular formula $C_9H_{15}NO$.^[2] The fragmentation is influenced by the bicyclic ring structure and the nitrogen atom.^[1]

m/z	Relative Intensity (%)	Proposed Fragment
153	~40	$[M]^+$ (Molecular Ion)
110	~35	$[M - C_2H_5N]^+$
96	~100	$[M - C_3H_7N]^+$ (Base Peak)
82	~45	$[C_5H_8N]^+$
68	~30	$[C_4H_6N]^+$
55	~50	$[C_4H_7]^+$
42	~75	$[C_2H_4N]^+$

Note: The relative intensities are estimated from the mass spectrum figure presented in the literature.^[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are typical experimental protocols for the analysis of **Pseudopelletierine**.

NMR Spectroscopy Protocol

- **Sample Preparation:** A few milligrams of purified **Pseudopelletierine** are dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- **^1H NMR Parameters:**
 - **Pulse Program:** Standard single-pulse sequence.
 - **Spectral Width:** Approximately 12-16 ppm.
 - **Acquisition Time:** 2-3 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 16-64, depending on the sample concentration.
- **^{13}C NMR Parameters:**
 - **Pulse Program:** Proton-decoupled pulse sequence.
 - **Spectral Width:** Approximately 0-220 ppm.
 - **Acquisition Time:** 1-2 seconds.
 - **Relaxation Delay:** 2-5 seconds.
 - **Number of Scans:** 1024 or more, depending on the sample concentration.

- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm).

FT-IR Spectroscopy Protocol (KBr Pellet Method)

- **Sample Preparation:** Approximately 1-2 mg of finely ground, dry **Pseudopelletierine** is intimately mixed with about 100-200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar.^{[3][4]} The mixture is then pressed in a die under high pressure (several tons) to form a transparent or translucent pellet.^{[3][4][5]}
- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer.
- **Measurement Parameters:**
 - **Spectral Range:** 4000-400 cm^{-1} .
 - **Resolution:** Typically 4 cm^{-1} .
 - **Number of Scans:** 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Acquisition:** A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

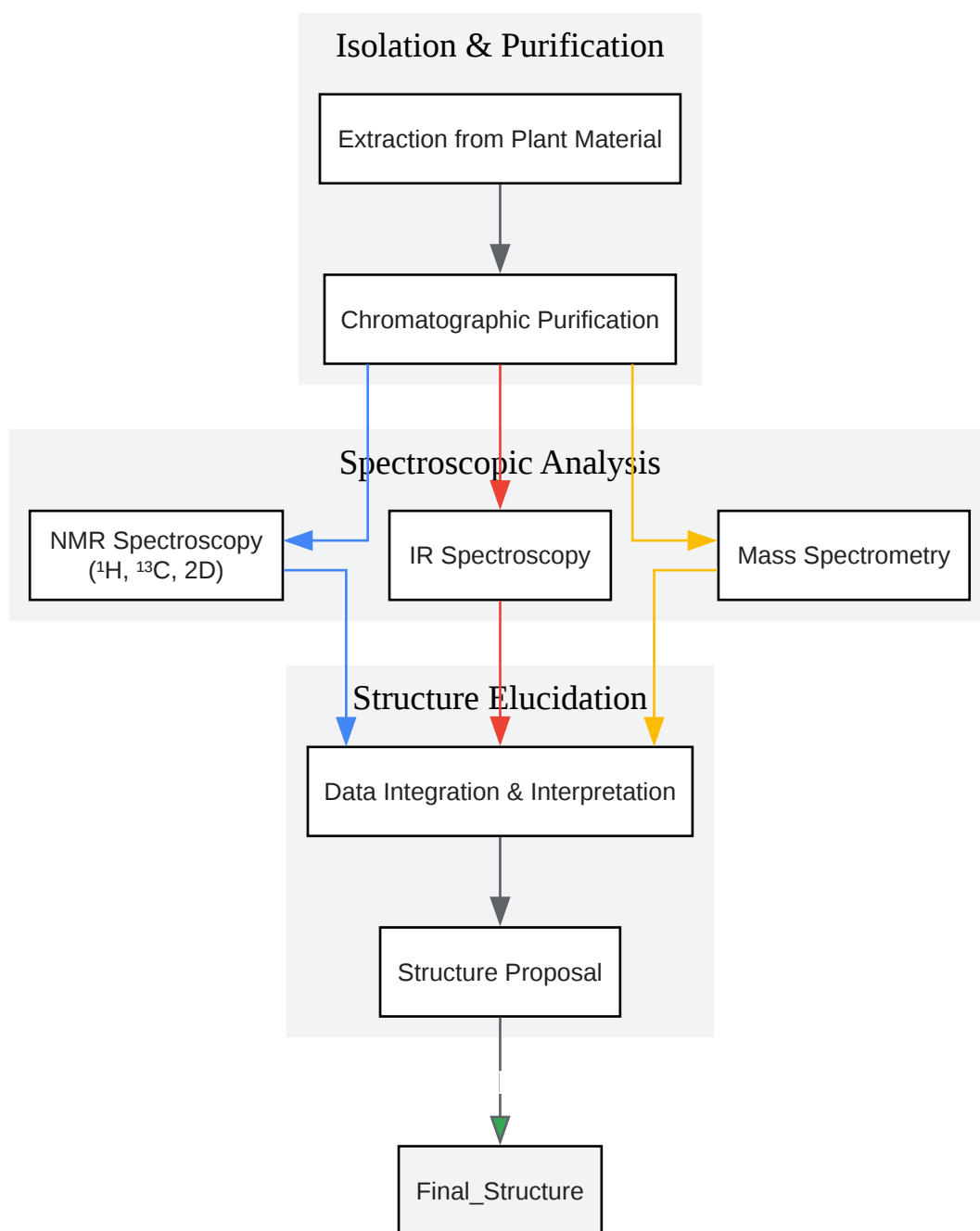
Mass Spectrometry Protocol (Electron Ionization)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube.
- **Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source.
- **Ionization Parameters:**
 - **Ionization Energy:** Typically 70 eV.
 - **Source Temperature:** 150-250 $^{\circ}\text{C}$.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like **Pseudopelletierine**.



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Caption: Workflow for the isolation and structural elucidation of **Pseudopelletierine**.

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